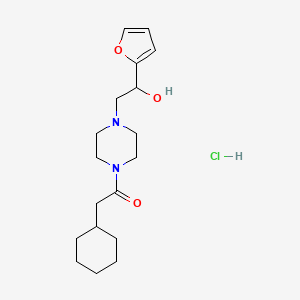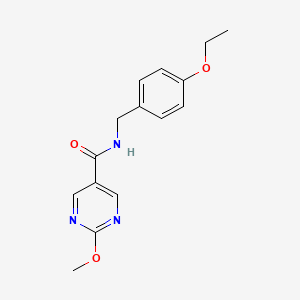
2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, also known as TAK-220, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective orexin receptor antagonists, which are molecules that block the activity of orexin neuropeptides in the brain. Orexins are known to play a key role in regulating wakefulness and arousal, and their dysregulation has been implicated in a variety of neurological and psychiatric disorders.
Mechanism of Action
2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide works by selectively blocking the activity of orexin neuropeptides in the brain. Orexins are known to play a key role in regulating wakefulness and arousal, and their dysregulation has been implicated in a variety of neurological and psychiatric disorders. By blocking the activity of orexins, 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide reduces wakefulness and arousal, leading to a sedative effect.
Biochemical and Physiological Effects:
2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include a reduction in wakefulness and arousal, an increase in slow-wave sleep, and a decrease in REM sleep. 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in these conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide for lab experiments is its selectivity for orexin receptors. This allows researchers to specifically target the orexin system without affecting other neurotransmitter systems in the brain. However, one limitation of 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is its relatively short half-life, which may require frequent dosing in some experimental paradigms.
Future Directions
There are many potential future directions for research on 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. Some of these directions include:
1. Further investigation of the therapeutic potential of 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in neurological and psychiatric disorders, such as narcolepsy, insomnia, depression, and anxiety.
2. Development of new orexin receptor antagonists with improved pharmacokinetic properties, such as longer half-life and higher selectivity.
3. Investigation of the role of the orexin system in other physiological processes, such as metabolism, appetite, and pain.
4. Exploration of the potential of 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide as a research tool for investigating the role of the orexin system in brain function and behavior.
In conclusion, 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a promising compound with potential therapeutic applications in a variety of neurological and psychiatric disorders. Its selectivity for orexin receptors makes it a valuable research tool for investigating the role of the orexin system in brain function and behavior. Further research is needed to fully understand the potential of 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide and other orexin receptor antagonists for improving human health.
Synthesis Methods
The synthesis of 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves a multistep process that begins with the reaction of 6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalene with chloroacetyl chloride to form the corresponding chloroacetophenone derivative. This intermediate is then reacted with an amine derivative to yield the final product, 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. The overall yield of this process is around 50%, and the purity of the final product can be further improved through recrystallization and chromatographic purification.
Scientific Research Applications
2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Some of the conditions that have been investigated include narcolepsy, insomnia, depression, anxiety, and addiction. In preclinical studies, 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to effectively block the activity of orexin neuropeptides in the brain, leading to a reduction in wakefulness and arousal. This effect has been shown to be dose-dependent and reversible, making 2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide a promising candidate for the treatment of sleep disorders.
properties
IUPAC Name |
2-chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-9-5-10-7-11(18-2)3-4-12(10)13(6-9)16-14(17)8-15/h3-4,7,9,13H,5-6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSZMELOMLSDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1)C=C(C=C2)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2585248.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenylbutanamide](/img/structure/B2585252.png)

![2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B2585259.png)

